WYE-354
概要
説明
WYE-354は、ラパマイシン標的タンパク質(mTOR)の強力かつ選択的なATP競合阻害剤です。 mTORに対して5 nMの生化学的IC50を持ち、PI3Kファミリーに対して高い特異性を示します 。 この化合物は、mTOR複合体1(mTORC1)とmTOR複合体2(mTORC2)の両方を阻害する能力で知られており、癌研究および治療において貴重なツールとなっています .
科学的研究の応用
WYE-354 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB-468 and U87MG, by blocking mTOR signaling pathways . Additionally, this compound has been used to study the role of mTOR in autophagy, apoptosis, and cell cycle regulation . In vivo studies have demonstrated its efficacy in reducing tumor growth in animal models, making it a promising candidate for further development as an anti-cancer agent .
生化学分析
Biochemical Properties
Methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as mTOR (mechanistic target of rapamycin), by binding to their active sites . The inhibition of mTOR can lead to a decrease in the phosphorylation of downstream substrates, affecting various cellular processes. Additionally, the compound’s interaction with other proteins and enzymes can modulate their activity, further influencing biochemical pathways.
Cellular Effects
The effects of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate on cells are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mTOR, the compound can reduce the proliferation of cancer cell lines, such as MDA-MB-468 and U87MG . This inhibition affects the phosphorylation of key proteins involved in cell growth and survival, leading to altered cellular functions. Furthermore, the compound’s impact on gene expression can result in changes in the expression levels of various genes, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, such as mTOR, where it acts as an ATP-competitive inhibitor . This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the enzyme’s activity. Additionally, the compound can interact with other proteins and enzymes, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of target enzymes . Over time, the compound may degrade, leading to a decrease in its inhibitory effects. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its inhibitory effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation, which help to convert the compound into more water-soluble forms for excretion.
Transport and Distribution
The transport and distribution of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and affinity for transporters. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with target enzymes and proteins. The subcellular localization can influence the compound’s efficacy and specificity, making it an important factor to consider in biochemical studies.
準備方法
化学反応の分析
WYE-354は、主にmTORおよび関連経路との相互作用を含む、さまざまな化学反応を起こします。 mTORC1およびmTORC2によるp-4E-BP1 T37/46およびp-Akt S473などの基質リン酸化を阻害することが知られています 。これらの反応で使用される一般的な試薬には、ATPとさまざまなキナーゼ基質が含まれます。 これらの反応から生成される主な生成物は、細胞シグナル伝達および成長調節に重要なリン酸化タンパク質です .
科学研究の応用
This compoundは、特に癌生物学および治療の分野において、幅広い科学研究の応用範囲を持っています。 MDA-MB-468やU87MGなどのさまざまな癌細胞株の増殖を、mTORシグナル経路を阻害することによって抑制することが示されています 。 さらに、this compoundは、オートファジー、アポトーシス、細胞周期調節におけるmTORの役割を研究するために使用されてきました 。 動物モデルにおける腫瘍増殖を抑制する有効性がin vivo研究で実証されており、抗癌剤としてさらに開発する可能性のある有望な候補となっています .
作用機序
類似化合物との比較
特性
IUPAC Name |
methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXHGCRIEAKIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657912 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062169-56-5 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。